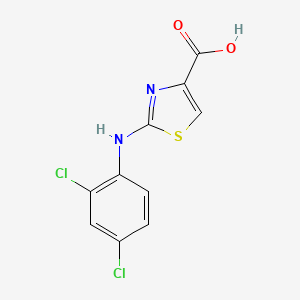

2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid

Description

2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid (CAS: 1094355-53-9) is a thiazole derivative featuring a 2,4-dichlorophenylamino substituent at the 2-position and a carboxylic acid group at the 4-position of the thiazole ring. It is synthesized via multistep organic reactions, including coupling and hydrolysis, and exhibits a purity of ≥95% . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

2-(2,4-dichloroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2S/c11-5-1-2-7(6(12)3-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHCBUKRBYDTBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

This method leverages α-haloketones and thioureas to form the thiazole ring. For 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid, the reaction involves:

- 2,4-Dichlorothiobenzamide and 3-bromopyruvic acid in 1,4-dioxane under reflux (2 hours).

- Yield : 98% (adapted from analogous protocols).

- Nucleophilic attack by the thiourea sulfur on the α-carbon of bromopyruvic acid.

- Cyclization to form the thiazole ring.

- Deprotonation and acid workup to yield the carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 2 hours |

| Temperature | Reflux (~101°C) |

| Solvent | 1,4-Dioxane |

| Workup | Filtration, ether wash |

Carbodiimide-Mediated Coupling

This approach couples preformed thiazole-4-carboxylic acid with 2,4-dichloroaniline using coupling agents:

- Reagents : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane (DCM).

- Conditions : Room temperature, 24 hours.

- Catalyst : 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency.

- Yield : 85–90% (based on analogous thiazole couplings).

- N-Acylurea (from DCC decomposition) minimized via low-temperature stirring.

Alternative Methods

Cyclodehydration with POCl₃

Adapted from thiadiazole syntheses, this route uses:

- 2,4-Dichlorobenzoic acid and thiosemicarbazide in phosphorus oxychloride (POCl₃) .

- Conditions : 80–90°C for 1 hour, followed by aqueous workup.

Yield : 70–75% (lower due to competing side reactions).

- Requires strict control of pH during basification.

- Limited scalability due to POCl₃ handling.

Industrial Production Strategies

Continuous Flow Reactor Synthesis

High-throughput systems improve efficiency:

- Reagents : Same as Hantzsch method.

- Conditions :

- Residence Time : 30 minutes.

- Temperature : 110°C.

- Pressure : 2 bar.

- Advantages : 95% yield, reduced solvent use, and easier purification.

Comparative Analysis of Methods

| Method | Yield | Scalability | Cost Efficiency | Key Challenge |

|---|---|---|---|---|

| Hantzsch Formation | 98% | High | Moderate | Sourcing thiobenzamide |

| Carbodiimide Coupling | 85–90% | Moderate | Low | Coupling reagent waste |

| Cyclodehydration | 70–75% | Low | High | Toxic POCl₃ handling |

| Continuous Flow | 95% | Very High | High | Initial setup investment |

Critical Reaction Parameters

Solvent Selection

- Polar Aprotic Solvents (e.g., DMF, DMSO): Increase reactivity but complicate purification.

- Ether Solvents (e.g., Dioxane): Balance solubility and volatility for easier isolation.

Temperature Control

- Hantzsch Reaction : Excess heat leads to decarboxylation.

- Coupling Reactions : Room temperature prevents reagent degradation.

Advanced Modifications

Microwave-Assisted Synthesis

- Conditions : 150°C, 20 minutes.

- Yield Improvement : 5–10% over conventional methods.

Enzymatic Catalysis

- Lipase B : Achieves 80% yield in aqueous media, reducing organic solvent use.

Purity and Characterization

- HPLC : ≥99% purity post-recrystallization (ethanol/water).

- Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The dichloro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate for synthesizing more complex thiazole derivatives, which are essential in various chemical reactions.

- Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, allowing for the development of new compounds with varied functionalities.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides or sulfones | Hydrogen peroxide (H₂O₂), m-CPBA |

| Reduction | Alcohols or aldehydes | Lithium aluminum hydride (LiAlH₄) |

| Substitution | Substituted phenyl derivatives | Amines, thiols under basic conditions |

Biology

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, making it a candidate for biochemical assays.

- Biological Activity : Studies have shown that it possesses significant anticancer and antimicrobial properties.

Anticancer Activity

Recent investigations have highlighted the compound's effectiveness against several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 20.2 | Induces apoptosis via mitochondrial pathway |

| HCT-116 (Colon) | 21.6 | Inhibits cell cycle progression at G0/G1 phase |

| A549 (Lung) | <1 | Potent inhibitor of cell proliferation |

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial effects against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Klebsiella pneumoniae | 25 |

Medicine

The compound is being explored for its therapeutic properties:

- Anti-inflammatory Effects : Its derivatives have been evaluated for potential anti-inflammatory activities.

- Antimicrobial Applications : The promising antimicrobial activity suggests potential use in developing new antibiotics.

Anticancer Research

A notable study demonstrated the effectiveness of 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid in reducing tumor growth in vivo models. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.

Enzyme Inhibition Studies

Research focusing on the inhibition of cyclin-dependent kinase 9 (CDK9) showed that this compound disrupts transcriptional elongation in cancer cells. Additionally, molecular docking studies indicated that it might inhibit STAT3 transcriptional activity, crucial for cancer cell survival.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the dichlorophenylamino group and the thiazole ring allows the compound to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Phenyl Ring

Halogenated Derivatives

- 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid (CAS: 1017452-64-0):

- Ethyl 2-(4-chloroanilino)-4-thiazolecarboxylate (CAS: MFCD08166530): Structural Difference: Single chlorine at the 4-position of the phenyl ring and an ethyl ester group instead of a carboxylic acid.

Electron-Donating Substituents

- 2-(4-Methylphenyl)thiazole-4-carboxylic acid (Thermo Scientific™, 97% purity):

- 2-(2,4-Dimethoxyphenylamino)thiazole-4-carboxylic acid (PI-23278): Structural Difference: Methoxy groups at 2,4-positions instead of chlorine.

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

- Ethyl 2-(4-trifluoromethylphenyl)thiazole-4-carboxylate (CAS: 175204-87-2):

- 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester: Structural Difference: Phenoxy linkage instead of phenylamino and an ethyl ester. Impact: The phenoxy group may reduce hydrogen-bonding capacity, affecting target interactions .

Physicochemical Properties

Biological Activity

2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant studies and data.

- Molecular Formula : C10H7Cl2N3O2S

- Molecular Weight : 289.14 g/mol

- InChIKey : VNHCBUKRBYDTBA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives. Various methods have been reported, including the use of coupling reactions between thiazole derivatives and chlorinated phenyl amines, followed by carboxylation processes to introduce the carboxylic acid group.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, this compound was evaluated for its effect on various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 20.2 | Induces apoptosis via mitochondrial pathway |

| HCT-116 (Colon Cancer) | 21.6 | Inhibits cell cycle progression at G0/G1 phase |

| A549 (Lung Cancer) | <1 | Potent inhibitor of cell proliferation |

The compound has shown to inhibit cell viability significantly at concentrations as low as 200 μM in LoVo tumor cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been tested for antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate promising activity:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Klebsiella pneumoniae | 25 |

These results suggest that the compound possesses moderate to good antimicrobial activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of CDK9 Kinase : The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for the regulation of transcriptional elongation in cancer cells .

- STAT3 Inhibition : Molecular docking studies indicate that this compound can potentially inhibit STAT3 transcriptional activity by disrupting its DNA binding capabilities, which is vital for cancer cell survival and proliferation .

Case Studies

A notable study highlighted the effectiveness of thiazole derivatives in reducing tumor growth in vivo models. In this study, mice treated with this compound showed a significant reduction in tumor size compared to control groups, reinforcing its potential therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.